Bacillomycin

Description

Properties

CAS No. |

76012-17-4 |

|---|---|

Molecular Formula |

C45H68N10O15 |

Molecular Weight |

989.1 g/mol |

IUPAC Name |

3-[(3R,6R,9S,16S,19R,22S,25S)-3,9-bis(2-amino-2-oxoethyl)-16-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-13-octyl-2,5,8,11,15,18,21,24-octaoxo-1,4,7,10,14,17,20,23-octazabicyclo[23.3.0]octacosan-22-yl]propanoic acid |

InChI |

InChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1 |

InChI Key |

VLKSXJAPRDAENT-OWGHDAAGSA-N |

Isomeric SMILES |

CCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Canonical SMILES |

CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Bacillomycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, and purification of Bacillomycin, a potent antifungal lipopeptide complex produced by various Bacillus species. It details the experimental protocols, quantitative data, and biosynthetic pathways crucial for its study and application in drug development.

Introduction to this compound

Bacillomycins are a group of cyclic lipopeptides belonging to the iturin family of antibiotics, primarily produced by strains of Bacillus subtilis and Bacillus amyloliquefaciens.[1][2][3] These compounds consist of a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain, which can vary in length from 14 to 17 carbons.[1] The members of the this compound family, including this compound D, F, and L, exhibit potent antifungal activity against a wide range of phytopathogenic and human pathogenic fungi by disrupting the integrity of the fungal cell membrane.[1][3][4] Their biosynthesis occurs non-ribosomally via large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[1][5]

Discovery and Initial Characterization

The first members of this family were isolated from Bacillus subtilis. This compound D was among the earliest to be structurally characterized, identified as a new antibiotic of the iturin group through methods like mild acid hydrolysis.[1] Subsequently, other variants such as this compound L and this compound F were isolated and their structures elucidated.[1][6] These initial studies laid the groundwork for understanding the structure-activity relationship, noting that the length and branching of the fatty acid side chain significantly influence the antifungal and hemolytic activities of the molecule.[1][7]

Experimental Protocols: From Screening to Purification

The isolation and purification of this compound involve a multi-step process beginning with the cultivation of the producing microorganism, followed by extraction and chromatographic purification of the active compounds.

-

Isolation of Bacillus Strains: Strains are typically isolated from environmental samples like soil.[8]

-

Antifungal Activity Assay: A common method is the agar (B569324) well diffusion assay. A lawn of a target fungus (e.g., Candida albicans, Fusarium graminearum) is prepared on an appropriate medium (e.g., Sabouraud Dextrose Agar).[3][8]

-

Screening: Wells are made in the agar, and cell-free supernatant from Bacillus cultures is added. The plates are incubated, and the diameter of the inhibition zone is measured to assess antifungal activity.[9]

-

Molecular Identification: Promising strains are identified using 16S rDNA sequencing. Specific PCR primers for NRPS genes, such as bamC for this compound D, can confirm the genetic potential for production.[8]

-

Pre-culture Preparation: A single colony of the selected Bacillus strain is inoculated into a rich medium like Luria-Bertani (LB) or Trypticasein Soy Broth (TSB) and incubated for 18-24 hours.[3][8]

-

Production Culture: The pre-culture is then inoculated (typically 1-4% v/v) into a production medium, such as Landy medium, which is known to support lipopeptide synthesis.[3][9]

-

Incubation: The culture is incubated for 48-72 hours at 30-37°C with shaking (e.g., 180-220 rpm).[3][9][10]

The most common method for extracting lipopeptides like this compound is acid precipitation.

-

Cell Removal: The fermentation broth is centrifuged at high speed (e.g., 10,000 x g) to obtain the cell-free supernatant.[10]

-

Acidification: The pH of the supernatant is adjusted to 2.0 using a strong acid, such as hydrochloric acid (HCl).[10]

-

Precipitation: The acidified supernatant is left to stand overnight at 4°C to allow the lipopeptides to precipitate.[10]

-

Collection and Re-solubilization: The precipitate is collected by centrifugation and re-dissolved in a suitable solvent, often methanol (B129727) or a buffer at a neutral pH.[10] An alternative is to perform a solvent extraction on the acidified culture using ethyl acetate.[4]

A series of chromatographic steps are required to purify this compound from the crude extract.

-

Solid-Phase Extraction (SPE) / Initial Chromatography: The crude extract can be first purified using macroporous resin or column chromatography (e.g., Octyl-Sepharose CL-4B) to separate lipopeptides from other components.[11][12]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying this compound congeners.[3][4]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with 0.1% formic acid or trifluoroacetic acid, is employed.

-

Detection: Elution is monitored by UV absorbance, typically at 210-280 nm.

-

-

Fraction Collection and Analysis: Fractions corresponding to distinct peaks are collected.[3] The purity of these fractions is re-analyzed by HPLC, and their identity is confirmed using Mass Spectrometry (MS).[3][4]

Visualization of Workflows and Pathways

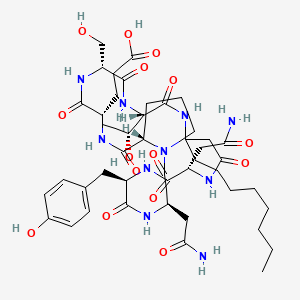

The following diagram illustrates the comprehensive workflow for the discovery and isolation of this compound, from the initial screening of soil bacteria to the final purification of the active compound.

Caption: General workflow for this compound isolation.

This compound is synthesized by a multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The process involves the sequential activation and condensation of specific amino acids. The diagram below represents a simplified model of the NRPS machinery for this compound D biosynthesis.

Caption: Simplified model of this compound biosynthesis via NRPS.

Quantitative Data Summary

The yield and antifungal activity of this compound can vary significantly based on the producing strain, fermentation conditions, and purification method. The tables below summarize representative quantitative data from various studies.

Table 1: Production Yields of this compound Variants

| This compound Variant | Producing Strain | Fermentation Conditions | Reported Yield | Reference |

| This compound D | B. amyloliquefaciens fmbJ | Optimized Medium | >100 mg/L (approx.) | [13] |

| This compound L | B. amyloliquefaciens 1841 | Landy Medium | 244.22 mg/L | [9] |

| This compound L | B. amyloliquefaciens M86 (mutant) | Landy Medium | 415.89 mg/L | [9] |

| This compound L | B. amyloliquefaciens M86 (mutant) | Optimized Medium | 676.47 mg/L | [9] |

| Iturin/Surfactin | B. subtilis UFPEDA 438 | Optimized Medium | 10.80 mg/L (Iturin) | [4] |

Table 2: Antifungal Activity of Purified this compound

| This compound Variant | Target Fungus | Activity Metric | Value | Reference |

| This compound D | Fusarium graminearum | EC₅₀ (50% Effective Conc.) | ~30 µg/mL | [3] |

| This compound D | Fusarium graminearum | Conidial Germination Rate | 5.44% (at 30 µg/mL) | [3] |

| C15-Bacillomycin D | Fusarium graminearum | MIC (Min. Inhibitory Conc.) | 64 µg/mL | [4] |

| C15-Bacillomycin D | Fusarium graminearum | IC₅₀ (50% Inhibitory Conc.) | 26.10 µg/mL | [4] |

Conclusion

The discovery and isolation of this compound have provided a valuable class of natural antifungal agents. The protocols outlined in this guide, from microbial screening through advanced chromatographic purification, represent a robust framework for obtaining high-purity this compound for research and development. Understanding the non-ribosomal biosynthetic pathway offers opportunities for genetic engineering to enhance yields and generate novel analogs. The quantitative data highlight the potent bioactivity of these lipopeptides, underscoring their potential as lead compounds in the development of new antifungal therapies and biocontrol agents.

References

- 1. ijcmas.com [ijcmas.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of this compound D by Bacillus subtilis. Evidence for amino acid-activating enzymes by the use of affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound F, a new antibiotic of iturin group: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Lc, a new antibiotic of the iturin group: isolations, structures, and antifungal activities of the congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Improving the this compound L production in Bacillus amyloliquefaciens by atmospheric and room-temperature plasma combined with Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation, Purification and Structural Identification of this compound D [cjph.com.cn]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bacillomycin Biosynthesis: Pathway, Genetics, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillomycin, a member of the iturin family of lipopeptides produced by various Bacillus species, exhibits potent antifungal activity against a broad spectrum of plant and human pathogens. This activity, coupled with its relatively low toxicity to mammalian cells, has positioned this compound as a promising candidate for the development of novel antifungal drugs and biocontrol agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, the genetic architecture of the responsible gene cluster, and detailed experimental protocols for its study and manipulation.

The this compound Biosynthesis Pathway: A Nonribosomal Approach

This compound is a cyclic lipopeptide consisting of a β-amino fatty acid and a heptapeptide (B1575542) chain. Its biosynthesis is not mediated by ribosomes but rather by large, multienzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs). These NRPSs function as an assembly line, sequentially adding and modifying amino acid precursors to build the final lipopeptide product.

The biosynthesis can be broadly divided into three key stages:

-

Initiation: The process begins with the synthesis of the β-amino fatty acid side chain, which is then loaded onto the first module of the NRPS assembly line.

-

Elongation: The NRPS modules, each responsible for the recognition, activation, and incorporation of a specific amino acid, work in a coordinated fashion. Each module contains specific domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheinyl (Ppant) arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid.

-

Epimerization (E) domain (optional): Converts L-amino acids to their D-isomers in specific positions of the peptide chain.

-

-

Termination and Cyclization: The final module of the NRPS contains a Thioesterase (TE) domain, which cleaves the completed lipopeptide chain from the enzyme complex and catalyzes its cyclization.

The general workflow of this compound biosynthesis is depicted below.

Genetics of this compound Biosynthesis: The bmy Operon

The biosynthesis of this compound is encoded by a large gene cluster, commonly referred to as the bmy (for this compound) or bam (for this compound) operon. In the well-studied strain Bacillus amyloliquefaciens FZB42, the bmy operon is approximately 37.2 kb in size and comprises four main open reading frames (ORFs): bmyD, bmyA, bmyB, and bmyC.[1] The organization of this gene cluster is highly conserved among this compound-producing Bacillus species.[2]

-

bmyD : Encodes a fatty acid synthase and an acyl-CoA ligase, responsible for the synthesis and activation of the β-amino fatty acid chain.

-

bmyA , bmyB , and bmyC : Encode the large NRPS enzymes that constitute the multimodular assembly line for the heptapeptide chain synthesis. These genes contain the coding sequences for the adenylation, thiolation, condensation, and epimerization domains.

The modular organization of the bmy operon is collinear with the sequence of amino acids in the final this compound product.

Regulation of this compound Biosynthesis

The expression of the bmy operon is tightly regulated by a complex network of transcription factors and signaling molecules, ensuring that this compound production occurs at the appropriate time and under optimal conditions.[1] Key regulatory elements include:

-

DegU: A response regulator that directly binds to the promoter region of the bmy operon and acts as a positive regulator.[1][3]

-

YczE: A transmembrane protein that positively influences this compound synthesis at a post-transcriptional level.[1]

-

ComA: A transcription factor involved in quorum sensing, which indirectly promotes bmy expression.[1]

-

DegQ: A small regulatory protein that enhances the transcription of the bmy operon.[1]

-

Fatty Acids: Certain fatty acids, such as sodium propionate, have been shown to upregulate the expression of signaling factors like degU, degQ, and sigma factors, thereby increasing this compound D production.[4]

A simplified diagram of the regulatory network is presented below.

Quantitative Data on this compound Production

The yield of this compound can be significantly influenced by strain genetics, fermentation conditions, and medium composition. The following tables summarize some of the reported quantitative data on this compound production.

Table 1: this compound L Production Yields in Bacillus amyloliquefaciens [5]

| Strain/Condition | This compound L Yield (mg/L) | Fold Increase |

| Original Strain 1841 | 244.22 | - |

| Mutant M86 (ARTP mutagenesis) | 415.89 | 1.70 |

| Mutant M86 (Optimized Medium) | 676.47 | 2.77 |

Table 2: Effect of Fatty Acids on this compound D Production by B. amyloliquefaciens fmbJ [4]

| Fatty Acid Supplement | Increase in this compound D Yield (%) |

| Sodium propionate | 44 |

| Propionic acid | 40 |

| Butyric acid | 10 |

Table 3: Antifungal Activity of Purified this compound D against Fusarium graminearum [6]

| Parameter | Value |

| EC50 | ~30 µg/mL |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound biosynthesis.

Gene Knockout of the bmy Operon in Bacillus subtilis

Gene knockout is essential for confirming the function of the bmy gene cluster. A common method involves homologous recombination.

Workflow for Gene Knockout:

Methodology:

-

Primer Design: Design primers to amplify ~1 kb regions upstream and downstream of the target bmy gene. Also, design primers to amplify an antibiotic resistance cassette (e.g., chloramphenicol, erythromycin).

-

PCR Amplification: Perform PCR to amplify the upstream flank, downstream flank, and the resistance marker.

-

Construct Assembly: Assemble the three PCR products into a linear knockout cassette using methods like Gibson assembly or overlap extension PCR.

-

Bacillus Transformation: Prepare competent Bacillus subtilis cells and transform them with the assembled knockout cassette. Detailed protocols for B. subtilis transformation are widely available.

-

Selection and Verification: Select for transformants on agar (B569324) plates containing the appropriate antibiotic. Verify the correct integration of the resistance cassette and deletion of the target gene by PCR using primers flanking the integration site and by Sanger sequencing.

HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

Methodology:

-

Sample Preparation:

-

Culture Bacillus in a suitable production medium (e.g., Landy medium).

-

Centrifuge the culture to remove bacterial cells.

-

Acidify the supernatant to pH 2.0 with HCl to precipitate the lipopeptides.

-

Centrifuge to collect the precipitate and re-dissolve it in methanol (B129727).

-

Filter the methanol extract through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%).

-

Gradient Program: A typical gradient might start with a lower concentration of acetonitrile (e.g., 30-40%) and increase to a higher concentration (e.g., 90-100%) over 20-30 minutes to elute the different this compound isoforms. The exact gradient should be optimized for the specific isoforms being analyzed.

-

Detection: UV detector at 210 nm or 280 nm (due to the presence of tyrosine in some this compound variants).

-

Quantification: Use a standard curve prepared with purified this compound of a known concentration.

-

Promoter Activity Assay of the bmy Operon

To study the regulation of the bmy operon, a promoter-reporter fusion assay can be employed.

Methodology:

-

Construct Design:

-

Amplify the promoter region of the bmy operon from the genomic DNA of a this compound-producing strain.

-

Clone this promoter fragment upstream of a reporter gene (e.g., lacZ encoding β-galactosidase or gfp encoding green fluorescent protein) in a suitable E. coli-B. subtilis shuttle vector.

-

-

Transformation: Transform the resulting promoter-reporter construct into the desired Bacillus strain.

-

Assay:

-

Grow the transformed Bacillus strain under different conditions (e.g., with and without inducers, in different growth media).

-

Measure the expression of the reporter gene. For lacZ, this is typically done by measuring β-galactosidase activity using a colorimetric substrate like ONPG. For gfp, fluorescence can be measured using a fluorometer or a fluorescence microscope.

-

Normalize the reporter activity to the cell density (e.g., OD600).

-

Conclusion

The this compound biosynthesis pathway represents a fascinating example of nonribosomal peptide synthesis and is a prime target for genetic and metabolic engineering to enhance the production of this valuable antifungal compound. The detailed understanding of its genetic basis and regulatory network, combined with the experimental protocols outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound in various applications. Further research into the enzymatic kinetics of the NRPS domains and the development of more efficient heterologous expression systems will be crucial for the industrial-scale production of this compound and its derivatives.

References

- 1. The structural basis of substrate selectivity of the acinetobactin biosynthetic adenylation domain, BasE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. microbenotes.com [microbenotes.com]

- 4. researchgate.net [researchgate.net]

- 5. Improving the this compound L production in Bacillus amyloliquefaciens by atmospheric and room-temperature plasma combined with Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Bacillomycin Lipopeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Bacillomycin lipopeptides, a class of cyclic lipopeptides produced by Bacillus species. This document summarizes their antifungal, antibacterial, antiviral, and antitumor properties, delving into their mechanisms of action and the signaling pathways they modulate. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Introduction to this compound Lipopeptides

Bacillomycins are members of the iturin family of lipopeptides, characterized by a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain of variable length (C14-C17).[1] The primary variants include this compound D, this compound F, and this compound L, which differ in their amino acid sequences.[2][3] These structural variations influence their biological activities and target specificity.[4] Bacillomycins are known for their potent biological activities, which are the focus of this guide.

Antifungal Activity

This compound lipopeptides, particularly this compound D, exhibit broad-spectrum and potent antifungal activity against a wide range of phytopathogenic and human pathogenic fungi.[5][6]

Mechanism of Antifungal Action

The primary antifungal mechanism of Bacillomycins involves the disruption of fungal cell membranes. Their amphiphilic nature allows them to interact with and insert into the lipid bilayer, leading to the formation of pores and an increase in membrane permeability.[5][7] This disruption of membrane integrity results in the leakage of essential cellular components and ultimately leads to cell death.[8]

Furthermore, this compound D has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and damage to cellular components.[5][7] This oxidative stress, coupled with membrane damage, contributes to the fungicidal effect. This compound D can also trigger apoptosis-like cell death in fungi.[5]

Signaling Pathways in Fungi

This compound D has been demonstrated to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathways in fungi, such as the High Osmolarity Glycerol (HOG) and cell wall integrity (CWI) pathways in Fusarium graminearum.[9][10] Activation of these pathways is a response to the cell wall and osmotic stress induced by the lipopeptide.

Quantitative Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values of this compound variants against various fungal pathogens.

| Lipopeptide Variant | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference(s) |

| This compound D | Fusarium graminearum | 64 | ~30 | [7][11] |

| This compound D-like (a3) | Candida albicans sp. 311 | - | MFC: 59.07 µM | [4][8][12] |

| This compound L | Saccharomyces cerevisiae | 30 | - | [13] |

| This compound L | Botrytis cinerea | Strong Activity | - | [14] |

| This compound L | Penicillium expansum | Strong Activity | - | [14] |

| This compound L | Rhizoctonia solani | Strong Activity | - | [14] |

| This compound L | Fusarium oxysporum | Strong Activity | - | [14] |

| This compound F | Byssochlamys fulva H25 | - | - | [15][16] |

Antibacterial Activity

While the primary strength of Bacillomycins lies in their antifungal properties, they also exhibit antibacterial activity, albeit generally to a lesser extent.

Mechanism of Antibacterial Action

Similar to their antifungal mechanism, the antibacterial action of Bacillomycins is attributed to their ability to disrupt bacterial cell membranes.[17] The interaction with the bacterial membrane leads to increased permeability and leakage of cellular contents.

Quantitative Antibacterial Data

| Lipopeptide Variant | Bacterial Species | MIC (µg/mL) | Reference(s) |

| This compound D | Staphylococcus aureus (including MRSA) | 2 | [8] |

| This compound F | Staphylococcus aureus | >400 | [12][15] |

Antiviral Activity

Recent studies have highlighted the potential of this compound lipopeptides as antiviral agents, particularly against enveloped viruses.

Mechanism of Antiviral Action

The antiviral mechanism of iturin-family lipopeptides, including Bacillomycins, is primarily directed at the viral envelope. Their surfactant-like properties allow them to interact with and disrupt the lipid envelope of viruses, which can inhibit viral fusion with host cell membranes.[8][13]

Antiviral Data

| Lipopeptide Family | Virus | Activity | Reference(s) |

| Iturins (general) | SARS-CoV-2 | Inhibit viral fusion | [8] |

| Surfactin (related lipopeptide) | Enveloped viruses | Reduces infectivity | [5] |

Antitumor Activity

This compound lipopeptides, especially this compound D, have demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting their potential as anticancer agents.

Mechanism of Antitumor Action

The antitumor activity of this compound D involves the induction of apoptosis in cancer cells. This is achieved through the generation of intracellular ROS, leading to oxidative stress and the activation of apoptotic signaling pathways.[18][19] this compound D has been shown to induce characteristic apoptotic features such as cell shrinkage, nuclear condensation, and DNA fragmentation.[18]

Signaling Pathways in Cancer Cells

This compound D has been found to modulate the PI3K/Akt signaling pathway in gastric cancer cells. It represses the phosphorylation of Akt, a key protein in this survival pathway, and increases the levels of the pro-apoptotic protein FoxO3a.[19][20] This inhibition of a pro-survival pathway contributes to the induction of apoptosis.

Quantitative Antitumor Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound D against various human cancer cell lines.

| Lipopeptide Variant | Cancer Cell Line | IC50 (µM) | Reference(s) |

| This compound D analogue | HepG2 (Liver Cancer) | 2.9 ± 0.1 | [19] |

| This compound D analogue | MCF7 (Breast Cancer) | 8.2 ± 0.2 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) for Fungi (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications.[9]

Materials:

-

96-well polystyrene microplates

-

Fungal isolate

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

-

This compound lipopeptide stock solution

-

Sterile water or appropriate solvent

-

Spectrophotometer or microplate reader

Procedure:

-

Fungal Inoculum Preparation:

-

Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 30°C for 24-48 hours.

-

Harvest the fungal cells and suspend them in sterile saline.

-

Adjust the cell suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer or by adjusting the optical density (OD) to a 0.5 McFarland standard.

-

Dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.

-

-

Serial Dilution of this compound:

-

Prepare a stock solution of the this compound lipopeptide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 100 µL of broth medium to wells 2 through 12.

-

Add 200 µL of the highest concentration of the lipopeptide to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no lipopeptide), and well 12 as a sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the lipopeptide that causes a significant inhibition of visible fungal growth compared to the growth control well. This can be determined visually or by measuring the absorbance at 600 nm.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is a general guideline for measuring ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

Cancer cell line

-

Culture medium

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

This compound lipopeptide

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a suitable format (e.g., 96-well plate or coverslips in a multi-well plate) and allow them to adhere overnight.

-

-

This compound Treatment:

-

Treat the cells with various concentrations of the this compound lipopeptide for a predetermined time. Include an untreated control.

-

-

DCFH-DA Staining:

-

Remove the treatment medium and wash the cells with PBS.

-

Add fresh medium or PBS containing DCFH-DA (typically 5-10 µM) to each well.

-

Incubate the cells at 37°C for 30-60 minutes in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a microplate reader.

-

Quantify the fluorescence intensity relative to the untreated control to determine the increase in ROS levels.

-

Caspase Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the activity of caspases, such as caspase-3, which are key mediators of apoptosis.

Materials:

-

Cancer cell line

-

This compound lipopeptide

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA or Bradford)

-

Caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)

-

Assay buffer

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis:

-

Treat cancer cells with this compound lipopeptide to induce apoptosis. Include an untreated control.

-

Harvest the cells and lyse them using a suitable cell lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay.

-

-

Caspase Activity Measurement:

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase substrate (e.g., Ac-DEVD-pNA) and assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase activity.

-

Calculate the fold-increase in caspase activity in the treated samples compared to the untreated control.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1][21][22][23]

Materials:

-

Adherent cancer cells on coverslips

-

This compound lipopeptide

-

4% Paraformaldehyde in PBS (fixative)

-

0.25% Triton X-100 in PBS (permeabilization buffer)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Fluorescence microscope

Procedure:

-

Cell Treatment, Fixation, and Permeabilization:

-

Treat cells grown on coverslips with this compound lipopeptide.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.

-

-

TUNEL Staining:

-

Wash the cells with deionized water.

-

Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.

-

-

Counterstaining and Mounting:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI or Hoechst 33342 for 5-15 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Microscopy:

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence (depending on the label used) in the nuclei, indicating DNA fragmentation.

-

Western Blot Analysis of Signaling Proteins

This protocol outlines the general steps for analyzing the phosphorylation status of proteins in a signaling pathway, such as the PI3K/Akt or MAPK pathways.[24][25][26]

Materials:

-

Treated and untreated cell or fungal lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Prepare protein lysates from treated and untreated cells/fungi as described in the caspase assay protocol.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt or anti-total-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane extensively with TBST.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of the phosphorylated and total proteins.

-

Conclusion

This compound lipopeptides represent a promising class of natural compounds with a diverse range of biological activities. Their potent antifungal and antitumor properties, coupled with their unique mechanisms of action, make them attractive candidates for the development of new therapeutic agents and biocontrol products. This technical guide provides a foundational resource for researchers and professionals in the field, offering a comprehensive overview of the current knowledge on this compound lipopeptides and detailed protocols for their further investigation. Continued research into the structure-activity relationships and optimization of these molecules will be crucial for harnessing their full therapeutic potential.

References

- 1. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 2. ijcmas.com [ijcmas.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-candida effect of this compound D-like lipopeptides from Bacillus subtilis B38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Purification and structural characterization of this compound F produced by a bacterial honey isolate active againstByssochlamys fulvaH25 | Scilit [scilit.com]

- 17. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 18. This compound Lc, a new antibiotic of the iturin group: isolations, structures, and antifungal activities of the congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound D-C16 triggers apoptosis of gastric cancer cells through the PI3K/Akt and FoxO3a signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 23. benchchem.com [benchchem.com]

- 24. Evaluating the Activity of the Filamentous Growth MAPK Pathway in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

Bacillomycin family of antifungal antibiotics

An In-depth Technical Guide to the Bacillomycin Family of Antifungal Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound family represents a group of potent antifungal cyclic lipopeptides primarily produced by various strains of Bacillus subtilis and related species like Bacillus amyloliquefaciens.[1][2] These compounds belong to the broader iturin group of antibiotics, which are characterized by a cyclic peptide structure linked to a β-amino fatty acid chain.[1][3] Members of the iturin family, including this compound, are renowned for their strong fungicidal activity against a wide range of phytopathogenic and human pathogenic fungi.[4][5] Their unique mode of action, primarily targeting the fungal cell membrane, makes them promising candidates for development in agriculture as biocontrol agents and in pharmaceuticals as novel antifungal drugs.[3][6] This guide provides a comprehensive technical overview of the this compound family, detailing their structure, biosynthesis, mechanism of action, and key experimental methodologies for their study.

Structure and Variants of the this compound Family

Bacillomycins are cyclic lipopeptides, consisting of a heptapeptide (B1575542) ring linked to a β-amino fatty acid chain that varies in length from 14 to 17 carbons.[1] The core structure features a peptide moiety with both D- and L-amino acids.[1] Heterogeneity within the family arises from variations in the amino acid sequence of the peptide ring and the length and branching of the fatty acid tail.[1] This structural diversity gives rise to different members of the family, each with potentially distinct antifungal properties.

-

This compound D: This is one of the most studied variants. Its peptide moiety contains L-Asn, D-Tyr, D-Asn, L-Pro, L-Glu, D-Ser, and L-Thr.[1] The lipid component is typically a mixture of 3-amino-12-methyltridecanoic acid and 3-amino-12-methyltetradecanoic acid.[7]

-

This compound F: This variant is distinguished by its peptide sequence, which contains D-Asp, L-Glu, L-Thr, L-Pro, and D-Tyr.[8] The fatty acid moiety is a mixture of β-amino-14-methylpentadecanoic acid and 3-amino-14-methylhexadecanoic acid.[8]

-

This compound L: First characterized from Bacillus subtilis, this is another member of the iturin group.[1]

-

This compound Lc: This variant differs from this compound L in its amino acid sequence, with a change from aspartate to asparagine at position 1 and from glutamine to glutamate (B1630785) at position 5.[9] It exists as a set of five congeners, differing only in the aliphatic side chain of the β-amino acid.[9]

The length and structure of the fatty acid chain play a significant role in the biological activity of these compounds. Studies on this compound D and Lc have shown that increased hydrophobicity and longer acyl chain lengths correlate with stronger antifungal and hemolytic activities.[5][9]

Biosynthesis

The biosynthesis of this compound is a non-ribosomal process, meaning it is not synthesized on ribosomes like typical proteins.[10] Instead, large, multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs) are responsible for its assembly.[1] These NRPSs are modular, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[1]

The genetic blueprint for these synthetases is encoded in specific gene clusters, such as the bamC gene, which is involved in this compound D synthesis.[1][5] The biosynthesis process involves the activation of constituent amino acids as adenylates, which are then transferred to the NRPS enzyme and condensed in a specific order to form the final cyclic lipopeptide.[1][10]

Mechanism of Antifungal Action

The primary mechanism of action for the this compound family is the disruption of fungal cell membrane integrity.[3][11] This process involves several key steps that ultimately lead to cell death.

-

Membrane Interaction and Pore Formation: The lipophilic fatty acid tail of this compound is thought to anchor the molecule into the fungal plasma membrane.[12] This interaction, potentially with sterols like ergosterol (B1671047) within the membrane, disrupts the lipid bilayer.[6][11] This disruption can lead to the formation of pores or ion-conducting channels, compromising the membrane's function as a selective barrier.[3][6]

-

Leakage of Cellular Contents: The loss of membrane integrity results in the leakage of vital cytoplasmic components, such as ions and small molecules, leading to plasmolysis.[3]

-

Induction of Oxidative Stress: this compound D has been shown to induce the accumulation of Reactive Oxygen Species (ROS) within fungal cells.[3][13] This increase in ROS leads to oxidative damage to cellular components, including proteins, lipids, and nucleic acids, contributing to cell death.[13]

-

Activation of Fungal Signaling Pathways: At sub-lethal concentrations, this compound D can trigger stress response signaling pathways in fungi. In Fusarium graminearum, it has been observed to increase the phosphorylation of MAP kinases MGV1 and HOG1, which are key components of the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) signaling pathways, respectively.[3][14][15]

The following diagram illustrates the proposed mechanism of action for this compound D.

Antifungal Activity Spectrum and Potency

Bacillomycins exhibit a broad spectrum of activity, particularly against filamentous fungi and yeasts.[3][4] The potency, often measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific this compound variant and the target fungal species.

| This compound Variant | Target Fungus | Activity Metric | Value (µg/mL) | Reference |

| This compound D | Fusarium graminearum | EC₅₀ | ~30 | [3][14][16] |

| C₁₅-Bacillomycin D | Fusarium graminearum | MIC | 64 | [13][17] |

| C₁₅-Bacillomycin D | Fusarium graminearum | IC₅₀ | 26.10 | [13][17] |

| This compound D | Colletotrichum gloeosporioides | IC₅₀ | 2.162 | [18] |

| This compound D (mixture) | Malassezia globosa | MIC | 64 | [11] |

| C₁₆-Bacillomycin D | Malassezia globosa | MIC | 64 | [11] |

| This compound D-like (C₁₆) | Candida albicans sp. 311 FN | MFC | ~65 (59.07 µM) | [5] |

| This compound Homologue AF₄ | Candida albicans | GeoMean MIC | 3.31 | [19][20] |

| This compound Homologue AF₄ | Candida tropicalis | GeoMean MIC | 3.41 | [19][20] |

| This compound Homologue AF₄ | Candida auris | GeoMean MIC | 3.48 | [19][20] |

| This compound Homologue AF₄ | Cryptococcus neoformans | GeoMean MIC | 2.83 | [19][20] |

EC₅₀: 50% Effective Concentration; IC₅₀: 50% Inhibitory Concentration; MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; GeoMean: Geometric Mean.

Experimental Protocols

This section provides generalized methodologies for the study of this compound, based on protocols cited in the literature.

Isolation and Purification of this compound

This workflow outlines the key steps from bacterial culture to pure compound.

Methodology:

-

Fermentation: Culture the producing strain (e.g., B. amyloliquefaciens) in a suitable liquid medium (e.g., Landy medium) with shaking for several days to allow for secondary metabolite production.[21][22]

-

Extraction:

-

Centrifuge the culture broth to separate the bacterial cells from the supernatant.

-

Acidify the cell-free supernatant (e.g., with HCl) to precipitate the lipopeptides.

-

Extract the precipitate with an organic solvent like ethyl acetate.[23]

-

-

Purification:

-

Concentrate the organic extract in vacuo to obtain a crude lipopeptide powder.

-

Purify the crude extract using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[23][24]

-

Elute the compounds using a gradient of acetonitrile in water.

-

Collect the fractions corresponding to distinct peaks and test each for antifungal activity.[23]

-

-

Characterization:

-

Analyze the active, purified fractions using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry to determine the molecular masses of the congeners.[5]

-

Further structural elucidation can be performed using Tandem Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[25]

-

Antifungal Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][13]

-

Preparation of Fungal Inoculum: Grow the target fungus (e.g., F. graminearum, Candida albicans) on a suitable agar (B569324) medium. Prepare a spore or cell suspension in a sterile liquid medium (e.g., Potato Dextrose Broth) and adjust the concentration to a standard density (e.g., 1 x 10⁵ CFU/mL).[13]

-

Serial Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of the purified this compound in the broth medium. The final concentration range should be sufficient to determine the MIC (e.g., 4 to 512 µg/mL).[13]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 24-48 hours).[5]

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the fungus. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[5]

Analysis of Membrane Integrity and ROS Accumulation

These experiments help elucidate the mechanism of action.

Scanning and Transmission Electron Microscopy (SEM/TEM):

-

Treat fungal hyphae or spores with a specific concentration of this compound (e.g., the IC₅₀ value) for a set time (e.g., 12 hours).[14]

-

Fix the cells using standard protocols (e.g., with glutaraldehyde (B144438) and osmium tetroxide).

-

Dehydrate the samples through an ethanol (B145695) series, dry, and coat with gold for SEM, or embed in resin and section for TEM.

-

Observe the samples under the microscope to identify morphological changes, such as cell wall damage, membrane disruption, and cytoplasm leakage, compared to untreated controls.[3][14][18]

Reactive Oxygen Species (ROS) Detection:

-

Treat fungal cells with this compound for a defined period.

-

Incubate the cells with a fluorescent probe that reacts with ROS, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

-

Wash the cells to remove excess probe.

-

Observe the cells under a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to controls indicates ROS accumulation.[3][13]

Conclusion

The this compound family of lipopeptides stands out as a class of natural antibiotics with significant antifungal potential. Their mechanism of action, centered on the disruption of the fungal cell membrane and induction of oxidative stress, provides a strong rationale for their development as biocontrol agents in agriculture and as therapeutic agents for human fungal infections. The structural diversity within the family, particularly in the fatty acid moiety, allows for a range of potencies and spectra of activity. Further research into optimizing production, understanding structure-activity relationships, and exploring synergistic combinations with existing antifungal drugs will be crucial for harnessing the full potential of these powerful molecules.

References

- 1. ijcmas.com [ijcmas.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of a new antibiotic of iturin group: this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound F, A NEW ANTIBIOTIC OF ITURIN GROUP: ISOLATION AND CHARACTERIZATION [jstage.jst.go.jp]

- 9. This compound Lc, a new antibiotic of the iturin group: isolations, structures, and antifungal activities of the congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of this compound D by Bacillus subtilis. Evidence for amino acid-activating enzymes by the use of affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound D effectively controls growth of <i>Malassezia globosa</i> by disrupting the cell membrane - ProQuest [proquest.com]

- 12. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]

- 14. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antifungal mechanism of this compound D from Bacillus velezensis HN-2 against Colletotrichum gloeosporioides Penz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Contribution of this compound D in Bacillus amyloliquefaciens SQR9 to Antifungal Activity and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Purification and structural characterization of this compound F produced by a bacterial honey isolate active against Byssochlamys fulva H25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isolation, Purification and Structural Identification of this compound D [cjph.com.cn]

Structural Elucidation of Bacillomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillomycin D, a member of the iturin family of lipopeptides, is a potent antifungal agent produced by various strains of Bacillus subtilis. Its broad-spectrum activity against pathogenic fungi has positioned it as a molecule of significant interest in the fields of agriculture, food preservation, and pharmaceutical development. The structural integrity of this compound D is intrinsically linked to its biological function. This technical guide provides an in-depth overview of the methodologies and data integral to the complete structural elucidation of this compound D, offering a comprehensive resource for researchers engaged in the study and application of this important lipopeptide.

Molecular Architecture of this compound D

This compound D is a cyclic lipopeptide, a molecular class characterized by a fatty acid chain linked to a peptide ring. Its fundamental structure consists of a cyclic heptapeptide (B1575542) and a β-amino fatty acid tail.

1.1. Peptide Moiety: The cyclic peptide portion of this compound D is composed of seven amino acid residues with the sequence L-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr.[1] This sequence is crucial for the molecule's conformation and subsequent biological activity.

1.2. Lipid Moiety: The peptide ring is acylated with a β-amino fatty acid. The fatty acid component of this compound D exhibits heterogeneity, typically consisting of 3-amino-12-methyltridecanoic acid (C13) or 3-amino-12-methyltetradecanoic acid (C14).[2] However, homologs with fatty acid chains ranging from C13 to C17 have also been identified.[3] This variation in the lipid tail length can influence the antifungal potency of the different this compound D isoforms.

Experimental Protocols for Structural Elucidation

The determination of this compound D's structure is a multi-step process involving isolation, purification, and characterization using a combination of chromatographic and spectroscopic techniques, along with chemical degradation methods.

Isolation and Purification of this compound D

A critical first step in the structural elucidation of this compound D is its isolation from the producing microorganism, typically Bacillus subtilis, and subsequent purification to obtain a homogenous sample.

Experimental Protocol: Isolation and Purification

-

Fermentation: Bacillus subtilis is cultured in a suitable liquid medium (e.g., Landy medium) under optimal conditions (e.g., 30°C, 60 hours) to promote the production of this compound D.

-

Acid Precipitation: The cell-free supernatant from the fermentation broth is acidified to a pH of 2.0 using concentrated HCl. This causes the precipitation of the lipopeptides.

-

Extraction: The precipitate is collected by centrifugation and extracted with an organic solvent, such as methanol (B129727) or ethyl acetate (B1210297).

-

Purification by High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reverse-phase HPLC (RP-HPLC) for purification.[4]

-

Column: A C18 analytical column (e.g., 9.4 by 150 mm) is commonly used.[4]

-

Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (B52724) (solvent A) and 0.1% acetic acid in water (solvent B).[4]

-

Gradient: A common gradient profile is from 60% to 93% solvent A over 9 minutes, followed by 93% solvent A for 11 minutes.[4]

-

Detection: The elution of this compound D is monitored by UV absorbance at 210 nm.[4]

-

Fraction Collection: Fractions corresponding to the this compound D peaks are collected for further analysis.

-

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of this compound D and its various homologs, providing crucial information about the length of the fatty acid chain.

Data Presentation: Mass Spectrometry Data for this compound D Homologs

| Homolog | Fatty Acid Chain | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |

| C14 | 3-amino-12-methyltridecanoic acid | 1031.65 | 1053.93 |

| C15 | 3-amino-12-methyltetradecanoic acid | 1045.5 | 1067.5 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Purified this compound D fractions are dissolved in a suitable solvent, such as methanol.

-

Instrumentation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometers are commonly used.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured. This allows for the determination of the molecular weights of the different this compound D homologs present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A highly purified and dried sample of this compound D is dissolved in a deuterated solvent (e.g., DMSO-d6 or methanol-d4).

-

Data Acquisition: A suite of 1D (¹H and ¹³C) and 2D (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer.

-

Data Analysis: The resulting spectra are analyzed to:

-

Identify the spin systems of the individual amino acid residues.

-

Establish the sequence of the amino acids through the observation of nuclear Overhauser effects (NOEs) between adjacent residues.

-

Confirm the presence and structure of the β-amino fatty acid chain.

-

Provide insights into the three-dimensional conformation of the cyclic peptide backbone.

-

Chemical Degradation for Sequence and Chirality Determination

Chemical degradation methods are employed to break down the this compound D molecule into smaller, more easily analyzable fragments, which aids in confirming the amino acid sequence and determining the stereochemistry (D or L configuration) of the amino acids.

2.4.1. Mild Acid Hydrolysis and Amino Acid Analysis

Mild acid hydrolysis is used to cleave the peptide bonds, releasing the constituent amino acids for identification and quantification.

Experimental Protocol: Mild Acid Hydrolysis and Amino Acid Analysis

-

Hydrolysis: The purified this compound D is hydrolyzed in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Derivatization: The resulting amino acid mixture is derivatized to make the amino acids detectable by the chosen analytical method (e.g., pre-column derivatization with phenylisothiocyanate).

-

Analysis: The derivatized amino acids are separated and quantified using reverse-phase HPLC or a dedicated amino acid analyzer.

-

Chirality Determination: The stereochemistry of the amino acids can be determined by chiral gas chromatography of their derivatized forms or by using chiral columns in HPLC.

2.4.2. N-Bromosuccinimide (NBS) Cleavage

N-Bromosuccinimide (NBS) is a reagent that specifically cleaves the peptide bond at the C-terminal side of tyrosine residues. This reaction is instrumental in linearizing the cyclic structure of this compound D, which facilitates sequencing efforts.

Experimental Protocol: N-Bromosuccinimide Cleavage

-

Reaction: Purified this compound D is dissolved in a suitable buffer (e.g., acetate buffer, pH 4.0) and treated with a molar excess of N-bromosuccinimide at room temperature.

-

Quenching: The reaction is quenched after a specific time by adding a scavenger, such as a solution of histidine.

-

Purification: The resulting linear peptide fragment is purified by RP-HPLC.

-

Analysis: The purified linear peptide is then subjected to Edman degradation or mass spectrometry to determine its amino acid sequence.

Workflow and Signaling Pathway Diagrams

Visualizing the experimental workflow and the biosynthetic pathway of this compound D provides a clearer understanding of the structural elucidation process and its biological context.

Caption: Experimental workflow for the structural elucidation of this compound D.

Caption: Simplified signaling pathway for the biosynthesis of this compound D.

Conclusion

The structural elucidation of this compound D is a multifaceted process that relies on the synergistic application of advanced analytical techniques. This guide has provided a detailed overview of the key experimental protocols, from isolation and purification to spectroscopic and chemical degradation methods, that are essential for determining the complete structure of this important antifungal lipopeptide. A thorough understanding of these methodologies is crucial for researchers aiming to explore the structure-activity relationships of this compound D and to harness its potential in various applications.

References

Review of Bacillomycin research literature

An In-depth Technical Guide to Bacillomycin Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the iturin family of cyclic lipopeptides produced by various Bacillus species, has garnered significant attention for its potent antifungal properties. This technical guide provides a comprehensive review of the current research literature on this compound, with a primary focus on this compound D. It delves into its molecular structure, non-ribosomal biosynthesis pathway, and multifaceted mechanism of action against pathogenic fungi. Key quantitative data on its antifungal efficacy are summarized, and detailed protocols for its purification and for critical bioassays are provided. This document aims to serve as a vital resource for professionals engaged in the research and development of novel antifungal agents and biocontrol strategies.

Introduction

The genus Bacillus, particularly species like Bacillus subtilis and Bacillus amyloliquefaciens, are well-regarded for their capacity to synthesize a diverse array of secondary metabolites with significant biological activities.[1] Among these, the iturin group of lipopeptides, which includes this compound, stands out for its strong fungicidal effects.[1][2] this compound D, a prominent member of this family, is a cyclic lipopeptide composed of a heptapeptide (B1575542) linked to a β-amino fatty acid, forming a ring structure.[3][4] Its potent activity against a wide range of phytopathogenic fungi has made it a subject of intense research for its potential applications in agriculture as a biocontrol agent and in medicine.[1][5] This review synthesizes the existing literature to provide a detailed technical overview of this compound's biochemistry, mode of action, and the experimental methodologies used to study it.

Structure and Biosynthesis

Molecular Structure

This compound D is a cyclic lipopeptide.[4] Its structure consists of a peptide ring of seven amino acids and a β-amino fatty acid chain of variable length.[4][6] The peptide sequence is typically L-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr.[1] The primary structural variation occurs in the lipid tail, which can be 3-amino-12-methyltridecanoic acid or 3-amino-12-methyltetradecanoic acid.[4][6] This variation gives rise to different homologs, such as C14, C15, and C16 this compound D.[7][8] For example, C15-bacillomycin D has been identified with a molecular ion peak ([M+H]+) at m/z 1045.5.[9][10] Other related compounds in the family include this compound F and this compound L, which differ in their amino acid sequences.[1][11]

Biosynthesis Pathway

The synthesis of this compound is not performed by ribosomes; instead, it is carried out by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1][12] These NRPSs are modular, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.[1] The biosynthesis is encoded by dedicated gene clusters, such as the bam operon in B. amyloliquefaciens FZB42.[1] The process begins with the activation of the constituent amino acids and the β-amino fatty acid by adenylation (A) domains, followed by their tethering to thiolation (T) domains. Condensation (C) domains then catalyze the formation of peptide bonds in a sequential manner, culminating in the cyclization and release of the final lipopeptide molecule.[1][13]

References

- 1. ijcmas.com [ijcmas.com]

- 2. Contribution of this compound D in Bacillus amyloliquefaciens SQR9 to Antifungal Activity and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Structure of this compound D, a new antibiotic of the iturin group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]

- 10. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Biosynthesis of this compound D by Bacillus subtilis. Evidence for amino acid-activating enzymes by the use of affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Bacillomycin: A Technical Guide to its Classification, Biosynthesis, and Mechanism of Action within the Iturin Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Bacillomycin, a potent cyclic lipopeptide antibiotic belonging to the iturin family. Produced by various strains of Bacillus subtilis, this compound exhibits significant antifungal activity, making it a subject of considerable interest in the fields of biotechnology and pharmacology. This document details its classification, structural diversity, biosynthetic pathways, and mechanisms of action, with a focus on providing actionable data and protocols for research and development.

Classification of this compound within the Iturin Family

The iturin group is a major family of cyclic lipopeptides produced by Bacillus species, characterized by a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain.[1][2] The classification within this family is primarily based on variations in the amino acid sequence of the peptide ring.[3][4] Bacillomycins are distinguished from other iturins, such as iturin A and mycosubtilin, by specific amino acid substitutions at positions 1, 4, 5, 6, and 7 of the heptapeptide chain.[3]

The this compound subgroup itself is further classified into several variants, with the most well-characterized being this compound D, this compound F, this compound L, and this compound Lc.[1][3] These variants differ in their amino acid composition, which in turn influences their biological activity.

Structural Diversity of this compound Variants

The core structure of this compound consists of a cyclic heptapeptide and a β-amino fatty acid tail that can vary in length from 14 to 17 carbons.[3][4] The general amino acid sequence for the iturin family follows the pattern L-Asn-D-Tyr-D-Asn at the first three positions.[1] The diversity among this compound variants arises from substitutions in the subsequent amino acid residues.

The following table summarizes the amino acid sequences of the major this compound variants:

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 |

| This compound D | L-Asn | D-Tyr | D-Asn | L-Pro | L-Glu | D-Ser | L-Thr |

| This compound F | L-Asp | D-Tyr | D-Asn | L-Pro | L-Glu | D-Thr | L-Asp |

| This compound L | L-Asp | D-Tyr | D-Asn | L-Ser | L-Gln | D-Ser | L-Thr |

| This compound Lc | L-Asn | D-Tyr | D-Asn | L-Ser | L-Glu | D-Ser | L-Thr |

Table 1: Amino Acid Composition of this compound Variants.[3][5][6]

Biosynthesis of this compound

Bacillomycins, like other iturins, are synthesized non-ribosomally by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[3][7] This biosynthetic pathway allows for the incorporation of non-proteinogenic amino acids and the cyclization of the peptide chain. The NRPS machinery is organized into modules, with each module responsible for the activation and incorporation of a specific amino acid.

The biosynthesis process involves three main stages:

-

Initiation: A long-chain fatty acid is attached to the first module of the NRPS.

-

Elongation: The peptide chain is assembled sequentially as each module adds its specific amino acid.

-

Termination: The completed peptide is released from the NRPS and cyclized.

Biological Activity and Mechanism of Action

Bacillomycins are primarily known for their potent antifungal properties against a broad spectrum of plant and human pathogenic fungi.[8][9] Their mechanism of action involves interaction with and disruption of the fungal cell membrane.[9][10] This interaction leads to the formation of pores, causing leakage of essential cellular components and ultimately leading to cell death.[8][9]

Quantitative Biological Data

The biological activity of this compound variants can vary depending on their amino acid composition and the length of their fatty acid chain. Longer fatty acid chains generally correlate with higher antifungal and hemolytic activity.[11][12]

| This compound Variant | Target Organism | MIC (µg/mL) | Hemolytic Activity (EC50, µM) | Reference |

| This compound D | Fusarium graminearum | ~30 | - | [13] |

| This compound D-like (C16) | Candida albicans | 59.07 (MFC) | 22.14 | [11][12] |

| This compound D-like (C15) | Candida albicans | - | 37.41 | [11][12] |

| This compound D-like (C14) | Candida albicans | - | 68.26 | [11][12] |

| This compound L | Saccharomyces cerevisiae | 30 | - | [8] |

Table 2: Comparative Biological Activities of this compound Variants. MIC: Minimum Inhibitory Concentration; MFC: Minimal Fungicidal Concentration; EC50: Half maximal effective concentration.

Signaling Pathways Affected in Fungi

Recent studies have elucidated that this compound D's antifungal activity extends beyond simple membrane disruption, involving the induction of specific signaling pathways in the target fungus.[14]

Upon exposure to this compound D, fungal cells exhibit:

-

Induction of Reactive Oxygen Species (ROS): this compound D triggers the accumulation of ROS within fungal cells, leading to oxidative stress and contributing to cell death.[3][14]

-

Activation of MAP Kinase Pathways: this compound D has been shown to activate the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (B35011) (HOG) mitogen-activated protein (MAP) kinase signaling pathways in fungi like Fusarium graminearum.[14] This suggests that the fungus perceives this compound D as a cell wall and osmotic stress agent.

Experimental Protocols

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of Bacillomycins from Bacillus subtilis culture.

1. Fermentation:

-

Inoculate a suitable liquid medium (e.g., Landy medium) with a this compound-producing strain of B. subtilis.

-

Incubate at 30°C with shaking for 48-72 hours.

2. Extraction:

-

Centrifuge the culture broth to remove bacterial cells.

-

Acidify the supernatant to pH 2.0 with concentrated HCl to precipitate the lipopeptides.

-

Allow the precipitate to form overnight at 4°C.

-

Centrifuge to collect the precipitate.

-

Extract the precipitate with methanol (B129727) or ethyl acetate.

-

Evaporate the solvent to obtain a crude extract.

3. Purification:

-

Solid-Phase Extraction (SPE):

-

Dissolve the crude extract in a suitable solvent and load it onto a C18 SPE cartridge.

-

Wash the cartridge with a stepwise gradient of methanol or acetonitrile (B52724) in water to remove impurities.

-

Elute the Bacillomycins with a higher concentration of the organic solvent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fraction using reverse-phase HPLC (RP-HPLC) on a C18 column.

-

Use a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.

-

Monitor the elution profile at 220 nm.

-

Collect the fractions corresponding to the this compound peaks.

-

Structural Characterization

1. Mass Spectrometry (MS):

-

Determine the molecular weights of the purified compounds using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.[11]

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in sequencing the peptide portion.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For complete structural elucidation, dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra.

-

The combination of these experiments allows for the determination of the amino acid sequence, stereochemistry, and the three-dimensional structure of the molecule.

Conclusion

Bacillomycins represent a promising class of antifungal agents within the iturin family. Their diverse structures and potent biological activities, coupled with a multi-faceted mechanism of action that includes both direct membrane disruption and induction of fungal signaling pathways, make them attractive candidates for further research and development in agriculture and medicine. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of these fascinating lipopeptides.

References

- 1. The High Osmolarity Glycerol (HOG) Pathway Functions in Osmosensing, Trap Morphogenesis and Conidiation of the Nematode-Trapping Fungus Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Reconstruction of the High-Osmolarity Glycerol (HOG) Signaling Pathway from the Halophilic Fungus Wallemia ichthyophaga in Saccharomyces cerevisiae [frontiersin.org]

- 5. The high osmolarity glycerol (HOG) pathway in fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mechanisms of Bacillus subtilis as a Plant-Beneficial Rhizobacterium in Plant–Microbe Interactions [mdpi.com]

- 13. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]